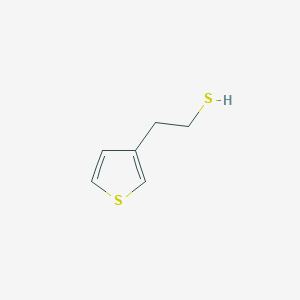

3-噻吩乙硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI key, etc .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like MolView can be used to visualize the 3D structure of the molecule.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reaction mechanisms and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

增强锂离子电池

噻吩衍生物因其改善高电压锂离子电池循环性能的潜力而受到研究。例如,某些噻吩衍生物可以电化学聚合,在阴极表面形成保护层。该层在高电压下阻止严重的电解液分解,从而提高电池的循环稳定性。此类功能性添加剂可以显着促进高电压锂离子电池的发展,提高容量保持率和循环性能 (Xia 等人,2015).

有机电子和光伏

噻吩基聚合物,特别是聚噻吩及其衍生物,因其在有机薄膜晶体管和有机光伏 (OPV) 器件中的应用而被广泛探索。这些材料独特的电子和光学特性,例如高电荷载流子迁移率和形成稳定半导体的能力,使其适用于有机电子学。含有噻吩衍生物的共轭微孔聚合物的合成已显示出实现高表面积和显着微孔性的前景,这是有机电子学或光电子学应用中理想的特性 (Jiang 等人,2010).

电致变色材料

对 3-取代的噻吩导电共聚物的研究强调了它们适用于电致变色显示器。这些材料在氧化或还原时会发生颜色变化,展示了在智能窗户、显示器和其他电致变色器件中的应用潜力。合成具有不同电活性特性的共聚物的能力为定制电致变色材料开辟了途径 (Alves 等人,2010).

污染控制和金属离子去除

噻吩衍生物也已应用于环境污染控制,特别是在从水溶液中去除金属离子方面。例如,聚(3-甲基噻吩)已被用于从水中有效去除银离子,展示了噻吩基材料在水处理和净化技术中的潜力 (Ansari & Delavar,2009).

作用机制

Target of Action

Thiophene derivatives are known to interact with a variety of biological targets, indicating a broad spectrum of potential interactions for 3-thiopheneethanethiol .

Mode of Action

Thiophene derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been shown to influence various biochemical pathways, suggesting that 3-Thiopheneethanethiol may have similar effects .

Result of Action

As with other thiophene derivatives, it is likely that the compound’s interactions with its targets lead to changes in cellular processes .

安全和危害

未来方向

生化分析

Biochemical Properties

3-Thiopheneethanethiol plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives used in biochemical research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 3-Thiopheneethanethiol can act as a substrate for enzymes involved in sulfur metabolism, such as thiolases and sulfurtransferases. These interactions often involve the formation of covalent bonds between the thiol group of 3-Thiopheneethanethiol and the active sites of the enzymes, leading to modifications in enzyme activity and function .

Cellular Effects

3-Thiopheneethanethiol has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Thiopheneethanethiol has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of 3-Thiopheneethanethiol involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes through its thiol group, leading to enzyme inhibition or activation. This binding can result in conformational changes in the proteins, affecting their activity and function. Furthermore, 3-Thiopheneethanethiol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Thiopheneethanethiol can change over time due to its stability and degradation properties. Studies have shown that 3-Thiopheneethanethiol is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Thiopheneethanethiol in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Thiopheneethanethiol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms and promoting cellular detoxification. At high doses, 3-Thiopheneethanethiol can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

3-Thiopheneethanethiol is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as thiolases and sulfurtransferases, leading to the formation of various metabolites. These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating the levels of sulfur-containing compounds within the cell .

Transport and Distribution

The transport and distribution of 3-Thiopheneethanethiol within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Thiopheneethanethiol within cells can influence its biochemical activity and overall cellular effects .

Subcellular Localization

3-Thiopheneethanethiol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of 3-Thiopheneethanethiol is crucial for its role in cellular processes and its interactions with other biomolecules .

属性

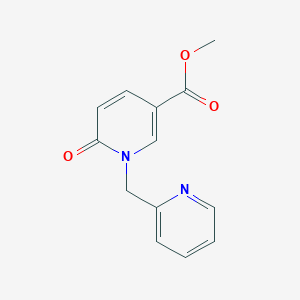

IUPAC Name |

2-thiophen-3-ylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRUZPSEWYLHFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)

![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)

![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)